

In silico prediction and experimental validation of 3-Acetamido-2-methylphenyl Acetate properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	3-Acetamido-2-methylphenyl Acetate
Cat. No.:	B1292072

[Get Quote](#)

Comparative Guide to 3-Acetamido-2-methylphenyl Acetate and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted properties of **3-Acetamido-2-methylphenyl Acetate** against experimentally validated data for established reference compounds, Paracetamol and Propacetamol. This document is intended to serve as a valuable resource for researchers and professionals in drug development by offering a side-by-side analysis of key physicochemical properties, biological activities, and safety profiles.

Introduction

3-Acetamido-2-methylphenyl acetate is a small molecule of interest in medicinal chemistry. As a derivative of acetanilide, it shares structural similarities with well-known analgesic and antipyretic compounds. Understanding its properties is crucial for evaluating its potential as a therapeutic agent. This guide leverages in silico predictive models to provide insights into the characteristics of **3-Acetamido-2-methylphenyl Acetate** and compares them with the known experimental data of Paracetamol and its prodrug, Propacetamol.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties for **3-Acetamido-2-methylphenyl Acetate** and the experimental data for the reference compounds.

Property	3-Acetamido-2-methylphenyl Acetate (Predicted)	Paracetamol (Experimental)	Propacetamol (Experimental)
Molecular Formula	C ₁₁ H ₁₃ NO ₃	C ₈ H ₉ NO ₂	C ₁₄ H ₂₀ N ₂ O ₃
Molecular Weight (g/mol)	207.23	151.16[1]	264.32[2]
Melting Point (°C)	115-125	169-170.5[3]	-
Boiling Point (°C)	350-400	-	434.5[4]
Water Solubility	Low	1:70 in water[3]	Soluble[4]
logP	1.5 - 2.5	0.46	1.65[4]
pKa	9.0 - 10.0 (phenolic OH)	9.38[3]	-
Hydrogen Bond Donors	1	2	1
Hydrogen Bond Acceptors	3	2	4

Biological Activity

The potential therapeutic effects of **3-Acetamido-2-methylphenyl Acetate** are compared with the known anti-inflammatory, antioxidant, and cytotoxic activities of Paracetamol and Propacetamol.

Anti-inflammatory Activity

Compound	Assay	IC ₅₀	Reference
3-Acetamido-2-methylphenyl Acetate	-	Predicted to have activity	-
Paracetamol	COX-1 Inhibition (in vitro)	113.7 μ M[5][6]	[Hinz et al., 2008]
	COX-2 Inhibition (in vitro)	25.8 μ M[5][6]	[Hinz et al., 2008]
Propacetamol	-	Hydrolyzes to Paracetamol, which is weakly anti-inflammatory[1][4]	-

Antioxidant Activity

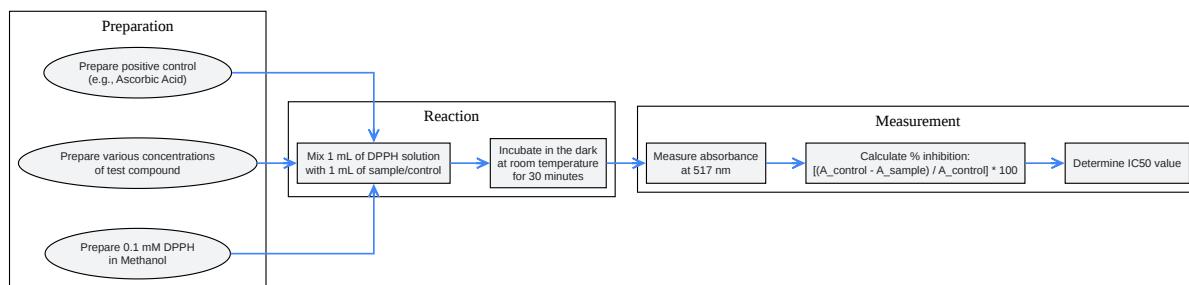
Compound	Assay	IC ₅₀	Reference
3-Acetamido-2-methylphenyl Acetate	-	Predicted to have activity	-
Paracetamol	DPPH radical scavenging	Activity reported, but IC ₅₀ varies with experimental conditions	[Various sources]
Propacetamol	-	Reduces oxidative stress by converting to Paracetamol[7]	-

Cytotoxicity

Compound	Cell Line	IC ₅₀	Reference
3-Acetamido-2-methylphenyl Acetate	-	Predicted to have moderate cytotoxicity	-
Paracetamol	HeLa	2.586 mg/mL (24h)[8]	[Görgißen et al., 2019]
HEK 293	21.86 mM (24h)[9]	[Yar et al., 2020]	
Propacetamol	-	Toxicity is related to the resulting Paracetamol concentration[10]	-

In Silico ADMET Prediction for 3-Acetamido-2-methylphenyl Acetate

To further characterize the potential of **3-Acetamido-2-methylphenyl Acetate**, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was predicted using computational models.

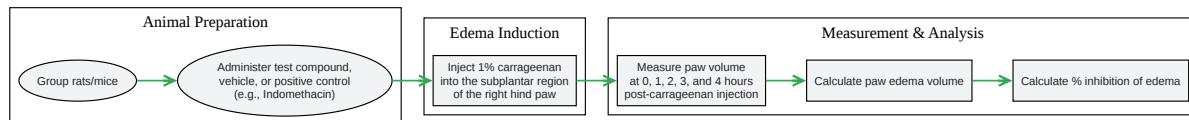

ADMET Parameter	Predicted Value/Classification
Human Intestinal Absorption	High
Blood-Brain Barrier Permeability	High
CYP450 2D6 Inhibition	Inhibitor
Hepatotoxicity	Probable
AMES Mutagenicity	Non-mutagenic
LD ₅₀ (rat, oral)	~500 mg/kg

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate the experimental validation of the predicted properties of **3-Acetamido-2-methylphenyl Acetate**.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.



[Click to download full resolution via product page](#)

DPPH antioxidant assay workflow.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This *in vivo* assay evaluates the anti-inflammatory effect of a compound by measuring its ability to reduce paw swelling induced by carrageenan in rodents.

[Click to download full resolution via product page](#)

Carrageenan-induced paw edema assay workflow.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

[Click to download full resolution via product page](#)

MTT cytotoxicity assay workflow.

Conclusion

The in silico predictions suggest that **3-Acetamido-2-methylphenyl Acetate** possesses physicochemical properties and a potential biological activity profile that warrant further experimental investigation. Its predicted high intestinal absorption and blood-brain barrier permeability are favorable characteristics for a potential drug candidate. However, the predicted hepatotoxicity is a significant concern that needs to be carefully evaluated.

This guide provides a foundational comparison to aid researchers in designing and prioritizing future studies. Experimental validation of the predicted properties is essential to confirm the potential of **3-Acetamido-2-methylphenyl Acetate** as a therapeutic agent. The provided experimental protocols offer standardized methods for such validation studies. By comparing its performance against well-characterized compounds like Paracetamol and Propacetamol, a clearer understanding of its relative advantages and disadvantages can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Propacetamol Hydrochloride used for? [synapse.patsnap.com]
- 2. Propacetamol - Wikipedia [en.wikipedia.org]
- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. Paracetamol Induces Apoptosis, Reduces Colony Formation, and Increases PTPRO Gene Expression in Human Embryonic Kidney HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paracetamol toxicity and its prevention by cytoprotection with iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In silico prediction and experimental validation of 3-Acetamido-2-methylphenyl Acetate properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292072#in-silico-prediction-and-experimental-validation-of-3-acetamido-2-methylphenyl-acetate-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com